BenchChemオンラインストアへようこそ!

N-(1H-indazol-6-yl)quinoxaline-2-carboxamide

Anticancer Activity Cytotoxicity Colon Cancer

N-(1H-indazol-6-yl)quinoxaline-2-carboxamide (CAS 1219842-25-7) is a synthetic small molecule belonging to the quinoxaline-2-carboxamide class. Its structure combines a quinoxaline core with an indazole moiety via a carboxamide linker at the 6-position, representing a privileged scaffold frequently explored in medicinal chemistry for kinase inhibition and anticancer applications.

Molecular Formula C16H11N5O
Molecular Weight 289.298
CAS No. 1219842-25-7
Cat. No. B2713182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-6-yl)quinoxaline-2-carboxamide
CAS1219842-25-7
Molecular FormulaC16H11N5O
Molecular Weight289.298
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC4=C(C=C3)C=NN4
InChIInChI=1S/C16H11N5O/c22-16(15-9-17-12-3-1-2-4-13(12)20-15)19-11-6-5-10-8-18-21-14(10)7-11/h1-9H,(H,18,21)(H,19,22)
InChIKeyJFODBGJMCOWPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-indazol-6-yl)quinoxaline-2-carboxamide (CAS 1219842-25-7): A Heterocyclic Scaffold for Early-Stage Kinase and Oncology Probe Development


N-(1H-indazol-6-yl)quinoxaline-2-carboxamide (CAS 1219842-25-7) is a synthetic small molecule belonging to the quinoxaline-2-carboxamide class. Its structure combines a quinoxaline core with an indazole moiety via a carboxamide linker at the 6-position, representing a privileged scaffold frequently explored in medicinal chemistry for kinase inhibition and anticancer applications . While detailed public pharmacological profiles are limited, the compound serves as a starting point for fragment-based or structure-activity relationship (SAR) studies targeting specific kinases or epigenetic regulators, with preliminary in vitro evidence suggesting micromolar-range activity in select cancer cell models.

Why Generic Substitution of N-(1H-indazol-6-yl)quinoxaline-2-carboxamide Falls Short: The Critical Role of Structural Determinants in Target Engagement


Even closely related quinoxaline-2-carboxamide analogs cannot be generically substituted for N-(1H-indazol-6-yl)quinoxaline-2-carboxamide in a scientific investigation. Subtle variations in the heterocyclic appendage (e.g., N-benzyl vs. N-indazol-6-yl) yield profound differences in target affinity, selectivity, and cellular phenotype [1]. For instance, simple N-phenyl or N-benzyl quinoxaline-2-carboxamides exhibit antimycobacterial activity, whereas the indazole-bearing scaffold is primarily investigated within kinase and oncology programs [1]. The specific 1H-indazol-6-yl substitution pattern dictates hydrogen-bonding geometry, steric complementarity within the ATP-binding pocket, and overall molecular topology—parameters that cannot be replicated by a generic quinoxaline-2-carboxamide core lacking this precise substitution. Procuring the exact compound ensures experimental reproducibility and valid SAR interpretation.

Quantitative Differentiation of N-(1H-indazol-6-yl)quinoxaline-2-carboxamide: A Critical Appraisal of Available Comparator Evidence


Cytotoxicity Profile: N-(1H-indazol-6-yl)quinoxaline-2-carboxamide vs. a Related Quinoxaline Derivative in HCT116 Colon Cancer Cells

Data from a vendor-hosted comparative summary indicates that N-(1H-indazol-6-yl)quinoxaline-2-carboxamide displays cytotoxic activity against the HCT116 human colon carcinoma cell line. The report lists an IC50 value of 7.8 µM for this compound, while a structurally related quinoxaline-based comparator exhibited an IC50 of 10.27 µM against the isolated enzyme VEGFR-2 . This represents a 1.32-fold difference in potency between different assay systems (cell-based vs. enzymatic) and different targets . Critically, the absence of a direct head-to-head comparison in an identical assay format, the lack of peer-reviewed published data, and the unknown selectivity profile prevent any claim of definitive superiority. This evidence is classified as 'Supporting evidence' only and should be interpreted with caution.

Anticancer Activity Cytotoxicity Colon Cancer Preliminary Screening

Recommended Research Applications for N-(1H-indazol-6-yl)quinoxaline-2-carboxamide Based on Current Evidence


Chemical Probe Development for Undisclosed Kinase Targets

Given the quinoxaline-2-carboxamide scaffold's established recognition by the ATP-binding pocket of multiple kinases and the indazole moiety's prevalence in kinase inhibitor design [1], this compound is best positioned as an early-stage chemical probe for novel kinase target identification. It can serve as a starting point for fragment-based screening or hit-expansion campaigns aimed at identifying the specific kinase(s) engaged by the 6-substituted indazole pharmacophore.

In Vitro Pharmacology: HCT116 Colon Cancer Model for Exploratory Cytotoxicity Screening

The limited preliminary data suggesting activity in HCT116 cells positions this compound for exploratory in vitro pharmacology experiments in colorectal cancer models. Researchers may use it as a reference point for designing focused libraries of N-(1H-indazol-6-yl)quinoxaline-2-carboxamide analogs, measuring their effects on cell viability, apoptosis induction, and cell cycle progression to establish a preliminary structure-activity relationship.

Negative Control or Selectivity Profiling Against Non-Kinase Quinoxaline Targets

Structural analogs such as N-phenyl- and N-benzyl-quinoxaline-2-carboxamides have demonstrated antimycobacterial activity [1]. This compound can be used as a selectivity control to distinguish kinase-driven cytotoxicity from potential off-target effects on bacterial or parasitic targets, helping to define the target-specific pharmacophore.

Academic Structure–Activity Relationship (SAR) Studies on Quinoxaline-Carboxamide Hybrids

Academic groups investigating the bioisosteric replacement of quinazoline, indole, or benzimidazole cores in established kinase inhibitor templates can rationally incorporate N-(1H-indazol-6-yl)quinoxaline-2-carboxamide into SAR matrix studies. Its unique combination of a quinoxaline scaffold and an indazole substituent provides a valuable data point for mapping the structural determinants of kinase selectivity and cellular potency.

Quote Request

Request a Quote for N-(1H-indazol-6-yl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.